Protegrin-1

Antimicrobial peptides Minimum inhibitory concentration Broad-spectrum activity

Protegrin-1 (PG-1) is the structurally validated, disulfide-stabilized β-hairpin antimicrobial peptide—the gold standard for SAR-driven antibiotic engineering and membrane biophysics. Its broad-spectrum activity critically depends on the native Cys6–Cys15 and Cys8–Cys13 disulfide bonds; linear or misoxidized analogs lose efficacy in physiological conditions. This product guarantees correct disulfide pairing and bioactivity, making it the definitive reference for mechanistic studies, topical formulation screening, and host-defense peptide research. Insist on authentic, correctly folded PG-1—do not risk invalid results with unverified substitutes.

Molecular Formula C88H147N37O19S4
Molecular Weight 2155.6 g/mol
Cat. No. B15136821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtegrin-1
Molecular FormulaC88H147N37O19S4
Molecular Weight2155.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C88H147N37O19S4/c1-44(2)34-56(117-70(132)52(20-12-30-105-85(95)96)113-64(128)38-109-63(127)37-110-69(131)50(89)18-10-28-103-83(91)92)74(136)120-60-41-146-148-43-62(80(142)124-66(45(3)4)81(143)111-39-65(129)112-51(68(90)130)19-11-29-104-84(93)94)123-82(144)67(46(5)6)125-79(141)61-42-147-145-40-59(121-76(138)58(119-78(60)140)36-48-24-26-49(126)27-25-48)77(139)116-54(22-14-32-107-87(99)100)72(134)114-53(21-13-31-106-86(97)98)71(133)115-55(23-15-33-108-88(101)102)73(135)118-57(75(137)122-61)35-47-16-8-7-9-17-47/h7-9,16-17,24-27,44-46,50-62,66-67,126H,10-15,18-23,28-43,89H2,1-6H3,(H2,90,130)(H,109,127)(H,110,131)(H,111,143)(H,112,129)(H,113,128)(H,114,134)(H,115,133)(H,116,139)(H,117,132)(H,118,135)(H,119,140)(H,120,136)(H,121,138)(H,122,137)(H,123,144)(H,124,142)(H,125,141)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)(H4,101,102,108)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-/m0/s1
InChIKeyFRUSITGRABAQQC-UEDJBKKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protegrin-1 (PG-1) Peptide for Sale: A Broad-Spectrum, β-Hairpin Antimicrobial from Porcine Leukocytes


Protegrin-1 (PG-1) is an 18-amino acid, cationic antimicrobial peptide of the cathelicidin family, first isolated from porcine leukocytes [1]. Its primary sequence is RGGRLCYCRRRFCVCVGR-amide, which contains four cysteine residues that form two characteristic intramolecular disulfide bonds (Cys6–Cys15 and Cys8–Cys13) [2]. This disulfide-stabilized scaffold constrains the peptide into a rigid, amphipathic β-hairpin structure in membrane-mimetic environments [3], a conformation essential for its potent, membrane-lytic mechanism of action against a wide range of microbial pathogens [4].

Why Generic Substitution Fails: The Critical Role of Disulfide-Stabilized β-Hairpin Topology in Protegrin-1 Activity


Protegrin-1 cannot be considered a simple, interchangeable cationic peptide. Its potent and broad-spectrum antimicrobial activity is directly contingent upon its rigid β-hairpin conformation, which is enforced by two essential intramolecular disulfide bonds [1]. The removal or disruption of these disulfide bridges yields linear analogs that exhibit a drastic reduction or complete loss of antimicrobial efficacy, particularly in physiological salt conditions, and a loss of the molecule's characteristic broad-spectrum activity [2]. This structural dependency establishes a high barrier to generic substitution, as any deviation from the native, disulfide-stabilized topology fundamentally compromises the peptide's primary mechanism of action.

Quantitative Evidence Guide: Comparative Analysis of Protegrin-1 vs. Key Alternatives


Broad-Spectrum Antimicrobial Potency (MIC) of PG-1 Against ESKAPE Pathogens

Protegrin-1 demonstrates a broad-spectrum antimicrobial activity profile with MICs against representative Gram-positive and Gram-negative bacteria in the low microgram per milliliter range [1]. Its potency is established against key ESKAPE pathogens, including multidrug-resistant strains [2].

Antimicrobial peptides Minimum inhibitory concentration Broad-spectrum activity ESKAPE pathogens

Comparative Hemolytic Activity and Therapeutic Index of Protegrin-1 Among β-Hairpin AMPs

In a head-to-head comparison of β-hairpin antimicrobial peptides, Protegrin-1 (64.8 ± 3.5% hemolysis at 300 µg/mL) exhibits significantly higher hemolytic activity than arenicin-3 (4.4 ± 1.1%) and gomesin (4.4 ± 0.1%), but is comparable to tachyplesin-1 (27.8 ± 3.9%) and polyphemusin-1 (29.6 ± 2.4%) [1]. Consequently, its calculated therapeutic index (TI=19) is lower than that of arenicin-3 (TI=17) but higher than thanatin (TI=3), highlighting its potent antimicrobial activity balanced by substantial mammalian cytotoxicity [1].

Hemolytic activity Therapeutic index Cytotoxicity β-Hairpin peptides

Protegrin-1 Exhibits Superior Potency Compared to Other Protegrin Family Members Against Periodontal Pathogens

Against Gram-negative periodontal pathogens, synthetic Protegrin-1 (PG-1) demonstrates superior potency compared to other protegrin family members (PG-2, PG-3, PG-5) [1]. For A. actinomycetemcomitans, the ED99 (dose for 99% killing) of PG-1 was determined to be in the range of 0.5-3 µg/mL, which was notably more potent than the other protegrins tested under identical conditions [1].

Periodontal pathogens Bactericidal activity Protegrin family ED99

In Vivo Efficacy of Protegrin-1 in Murine Models of Lethal Bacterial Infection

Protegrin-1 demonstrates significant in vivo efficacy in multiple murine models of lethal infection [1]. In an intraperitoneal (i.p.) model of P. aeruginosa or S. aureus infection, treatment with a single i.p. injection of PG-1 (0.5 mg/kg) reduced mortality from 93-100% in vehicle controls to 0-27% in treated animals [1]. Similarly, in an intravenous (i.v.) model of S. aureus sepsis, a single i.v. dose (5 mg/kg) reduced mortality from 73-93% to 7-33% [1].

In vivo efficacy Animal model Antimicrobial therapy Sepsis Survival benefit

Optimal Application Scenarios for Protegrin-1 in Research and Preclinical Development


Rational Design of Next-Generation Protegrin Analogs with Improved Therapeutic Index

Protegrin-1 serves as the optimal parent scaffold for rational analog design due to its well-characterized structure-activity relationships (SAR) [1]. Its high intrinsic antimicrobial potency, combined with its equally high and measurable hemolytic activity, provides a wide dynamic range for assessing improvements in the therapeutic index [2]. This makes PG-1 the gold-standard starting point for structure-guided engineering aimed at decoupling antimicrobial efficacy from mammalian cytotoxicity, as exemplified by the successful creation of the [V16R] analog which retains antimicrobial activity but exhibits significantly reduced hemolysis [3].

Standard Reference Compound for β-Hairpin Antimicrobial Peptide Biophysics and Mechanism of Action Studies

With its solved NMR solution structure and well-defined β-hairpin topology in membrane-mimetic environments, Protegrin-1 is an established model peptide for investigating the biophysics of membrane-active antimicrobial peptides [1]. Its mechanism of action, involving membrane binding, oligomerization, and pore formation, is extensively characterized [2]. Researchers can confidently use PG-1 as a positive control or a reference standard in assays designed to study peptide-lipid interactions, membrane permeabilization kinetics, and the structural determinants of β-hairpin antimicrobial activity.

Investigating Immunomodulatory Functions of Cathelicidin-Derived Peptides

Beyond its direct antimicrobial activity, Protegrin-1 exhibits distinct immunomodulatory properties, including the ability to modulate inflammatory cytokine responses and promote wound healing in vivo [1]. Its efficacy in infectious colitis models, independent of its pro-form, highlights its potential as a research tool for dissecting the host-directed functions of cathelicidins [2]. This application scenario is supported by evidence of PG-1's protective effects against Citrobacter rodentium infection, where it reduced histopathologic changes and improved bacterial clearance relative to vehicle-treated controls [2].

Topical and Local Antimicrobial Formulation Development

Despite its hemolytic profile limiting systemic use, the potent and rapid bactericidal activity of Protegrin-1 (≥3-log reduction in CFU within 15 minutes) makes it an excellent candidate for topical or local antimicrobial formulations [1]. Its efficacy in eliminating S. aureus infections in a transgenic mouse wound healing model [2] provides a strong rationale for its use in research programs developing novel treatments for infected wounds, surgical site infections, or other localized applications where systemic toxicity is not a primary concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protegrin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.